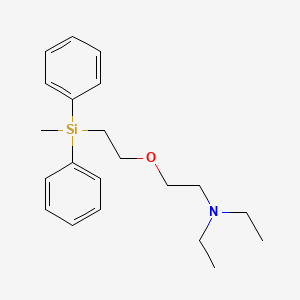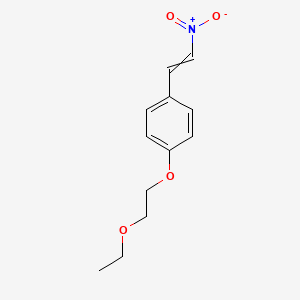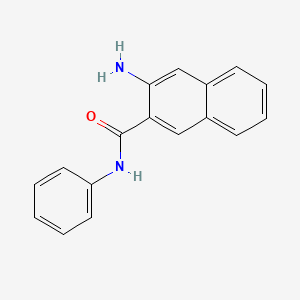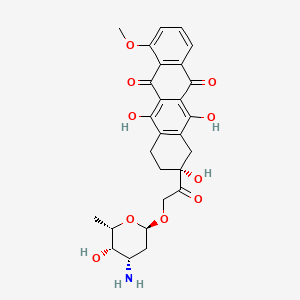![molecular formula C22H15NO4S B14476428 {[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid CAS No. 66205-35-4](/img/structure/B14476428.png)
{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrene moiety attached to a pyrrolidine ring, which is further connected to a sulfanylacetic acid group. The presence of these functional groups imparts distinctive chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Attachment of the Pyrene Moiety: The pyrene group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Introduction of the Sulfanylacetic Acid Group: The final step involves the addition of the sulfanylacetic acid group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a probe in fluorescence studies due to the pyrene moiety.
Biology: The compound can be employed in the study of enzyme mechanisms and as a fluorescent marker in biological assays.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of {[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to proteins, enzymes, and nucleic acids, affecting their function.
Pathways Involved: It may modulate signaling pathways, enzyme activity, and gene expression, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[2,5-Dioxo-1-(phenyl)pyrrolidin-3-yl]sulfanyl}acetic acid: Similar structure but with a phenyl group instead of a pyrene moiety.
{[2,5-Dioxo-1-(naphthyl)pyrrolidin-3-yl]sulfanyl}acetic acid: Contains a naphthyl group, offering different electronic and steric properties.
Uniqueness
{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid is unique due to the presence of the pyrene moiety, which imparts strong fluorescence and specific binding characteristics. This makes it particularly valuable in applications requiring fluorescence detection and molecular recognition.
Eigenschaften
CAS-Nummer |
66205-35-4 |
|---|---|
Molekularformel |
C22H15NO4S |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
2-(2,5-dioxo-1-pyren-4-ylpyrrolidin-3-yl)sulfanylacetic acid |
InChI |
InChI=1S/C22H15NO4S/c24-18-10-17(28-11-19(25)26)22(27)23(18)16-9-14-5-1-3-12-7-8-13-4-2-6-15(16)21(13)20(12)14/h1-9,17H,10-11H2,(H,25,26) |
InChI-Schlüssel |
OVFVWVDBWSGUTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)N(C1=O)C2=CC3=CC=CC4=C3C5=C(C=CC=C25)C=C4)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-Dibromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14476355.png)





![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)


![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)

